molecular formula C18H13F3N4O2S B287341 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B287341
M. Wt: 406.4 g/mol
InChI Key: ZODZUKTXKMBNHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DTT) is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This molecule belongs to the class of triazolo-thiadiazoles, which have been shown to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.

Mechanism of Action

The exact mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in tumor growth and proliferation. It may also induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have both biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of certain enzymes involved in tumor growth and proliferation. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of tumors in mice.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its potential as a therapeutic agent for the treatment of cancer and other diseases. However, there are also limitations to its use in lab experiments. For example, 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a relatively complex molecule, and its synthesis can be challenging. Additionally, it may not be suitable for use in certain experiments due to its potential toxicity.

Future Directions

There are several potential future directions for research on 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of new synthetic methods for the production of 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and related compounds. Another area of research is the exploration of the potential therapeutic applications of 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of other diseases, such as microbial infections and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential side effects.

Synthesis Methods

The synthesis of 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2,3-dimethoxyaniline with 4-(trifluoromethyl)phenyl isothiocyanate, followed by cyclization with thiosemicarbazide in the presence of sodium ethoxide. The final product is obtained after purification through recrystallization.

Scientific Research Applications

6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in the treatment of various diseases. One of the most promising areas of research is its anti-tumor activity. Studies have shown that 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of cancer cells in vitro and in vivo, and can also induce apoptosis in cancer cells. Additionally, 6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.

properties

Product Name

6-(2,3-Dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C18H13F3N4O2S

Molecular Weight

406.4 g/mol

IUPAC Name

6-(2,3-dimethoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H13F3N4O2S/c1-26-13-5-3-4-12(14(13)27-2)16-24-25-15(22-23-17(25)28-16)10-6-8-11(9-7-10)18(19,20)21/h3-9H,1-2H3

InChI Key

ZODZUKTXKMBNHJ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F

Origin of Product

United States

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